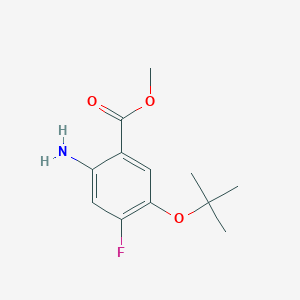
Methyl 2-amino-5-(tert-butoxy)-4-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-5-(tert-butoxy)-4-fluorobenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of an amino group, a tert-butoxy group, and a fluorine atom attached to a benzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-5-(tert-butoxy)-4-fluorobenzoate typically involves multiple steps, starting from commercially available precursors. One common method involves the esterification of 2-amino-5-(tert-butoxy)-4-fluorobenzoic acid with methanol in the presence of a strong acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-(tert-butoxy)-4-fluorobenzoate can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitrobenzoates, while reduction of the ester group may produce alcohol derivatives.
Scientific Research Applications
Methyl 2-amino-5-(tert-butoxy)-4-fluorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-amino-5-(tert-butoxy)-4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-5-(tert-butoxy)-4-chlorobenzoate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 2-amino-5-(tert-butoxy)-4-bromobenzoate: Contains a bromine atom instead of fluorine.
Methyl 2-amino-5-(tert-butoxy)-4-iodobenzoate: Features an iodine atom in place of fluorine.
Uniqueness
Methyl 2-amino-5-(tert-butoxy)-4-fluorobenzoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in research and development.
Properties
Molecular Formula |
C12H16FNO3 |
|---|---|
Molecular Weight |
241.26 g/mol |
IUPAC Name |
methyl 2-amino-4-fluoro-5-[(2-methylpropan-2-yl)oxy]benzoate |
InChI |
InChI=1S/C12H16FNO3/c1-12(2,3)17-10-5-7(11(15)16-4)9(14)6-8(10)13/h5-6H,14H2,1-4H3 |
InChI Key |
NGVDNWRLFJIZLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C(=C1)C(=O)OC)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















